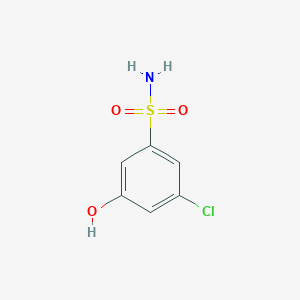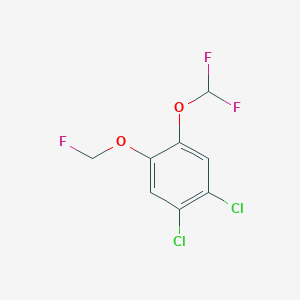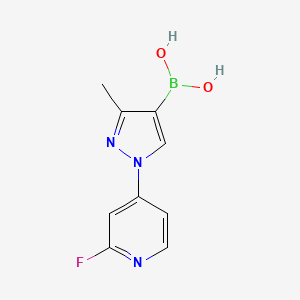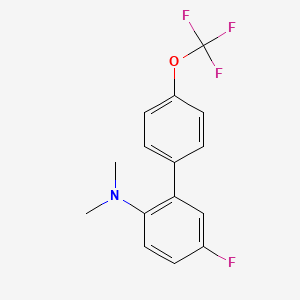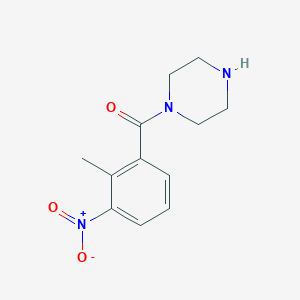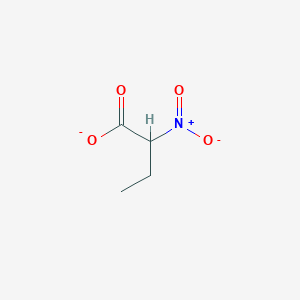
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a halogenated alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.
化学反应分析
Types of Reactions
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the halogenated substituents can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents like acetone or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives with reduced halogen content.
科学研究应用
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated substituents can facilitate binding to enzymes or receptors, modulating their activity. For example, the iodine atom may enhance the compound’s ability to participate in halogen bonding, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: A compound with similar halogenated substituents but different aromatic core structure.
Tris(chloropropyl) phosphate: An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.
1-(3-Chlorophenyl)piperazine: A compound with a chloropropyl group attached to a piperazine ring, used in pharmaceutical research.
Uniqueness
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
属性
分子式 |
C11H14ClI |
|---|---|
分子量 |
308.58 g/mol |
IUPAC 名称 |
1-(3-chloropropyl)-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
InChI 键 |
GPVUWMIVIMDYMO-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C=CC(=C1)I)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



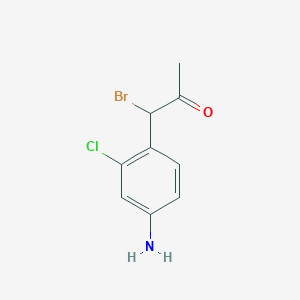
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+);hydron;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B14066912.png)

